molecular formula C23H32N6O4S B12360651 Vardenafil-d4

Vardenafil-d4

Cat. No.: B12360651
M. Wt: 492.6 g/mol
InChI Key: SECKRCOLJRRGGV-IWFQOFTGSA-N
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Description

This compound is a deuterated derivative of vardenafil, a phosphodiesterase type-5 (PDE-5) inhibitor used primarily for treating erectile dysfunction. The structure features a 2-ethoxy-5-sulfonylphenyl group linked to a 5-methyl-7-propylimidazotriazinone core, with a 4-ethylpiperazine moiety modified by deuterium at positions 2 and 3 (2,2,3,3-tetradeuterio) . The deuterium substitution is hypothesized to enhance metabolic stability, prolonging the drug’s half-life while retaining PDE-5 inhibitory activity .

Key structural attributes:

  • Core: Imidazo[5,1-f][1,2,4]triazin-4-one scaffold.
  • Substituents: Ethoxy group at the phenyl ring’s 2-position. Sulfonyl-linked 4-ethylpiperazine with deuterium substitution. Methyl and propyl groups at the imidazotriazinone core.

Properties

Molecular Formula

C23H32N6O4S

Molecular Weight

492.6 g/mol

IUPAC Name

2-[2-ethoxy-5-(2,2,3,3-tetradeuterio-4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one

InChI

InChI=1S/C23H32N6O4S/c1-5-8-20-24-16(4)21-23(30)25-22(26-29(20)21)18-15-17(9-10-19(18)33-7-3)34(31,32)28-13-11-27(6-2)12-14-28/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,30)/i11D2,13D2

InChI Key

SECKRCOLJRRGGV-IWFQOFTGSA-N

Isomeric SMILES

[2H]C1(C(N(CCN1CC)S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NN4C(=NC(=C4C(=O)N3)C)CCC)([2H])[2H])[2H]

Canonical SMILES

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-ethoxy-5-(2,2,3,3-tetradeuterio-4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of advanced purification techniques like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[2-ethoxy-5-(2,2,3,3-tetradeuterio-4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[2-ethoxy-5-(2,2,3,3-tetradeuterio-4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[2-ethoxy-5-(2,2,3,3-tetradeuterio-4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of deuterium atoms can influence the compound’s metabolic stability and pharmacokinetics, potentially enhancing its therapeutic effects .

Comparison with Similar Compounds

Vardenafil (Parent Compound)

Structure : 2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one .
Key Differences :

  • Absence of deuterium in the piperazine ring.
  • Identical pharmacological target (PDE-5) but shorter half-life due to faster metabolism .

Clinical Profile :

  • Approved in doses of 5–20 mg for erectile dysfunction.
  • Adverse effects: Headache, dyspepsia, QT prolongation .

Propoxy-Vardenafil

Structure : Ethoxy group replaced by propoxy at the phenyl 2-position .
Key Differences :

  • Increased lipophilicity due to the longer alkyl chain.
  • Undisclosed pharmacokinetic data; detected as an adulterant in dietary supplements .

Morpholine Analogue of Vardenafil

Structure : 2-[2-ethoxy-5-(morpholin-4-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one .
Key Differences :

  • Replacement of 4-ethylpiperazine with morpholine.
  • Reduced PDE-5 selectivity due to altered sulfonamide interactions .

Thiovardenafil-d5

Structure: Thione substitution at the 4-position of the imidazotriazinone core; deuterated piperazine . Key Differences:

  • Thione group may alter binding affinity.
  • Used as an analytical reference standard for detecting adulterants .

Cognitive-Enhancing Imidazotriazinones

Structure : Methylpiperazine or ethylpiperazine variants without deuterium (e.g., 2-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one) .
Key Differences :

  • Piperazine substituent (methyl vs. ethyl) influences off-target effects.
  • Investigated for cognitive enhancement (memory, concentration) rather than PDE-5 inhibition .

Structural and Pharmacological Comparison Table

Compound Name Core Structure Key Substituents Molecular Formula Primary Use/Effect Reference
Deuterated Vardenafil Imidazotriazinone 2-ethoxy, 4-(2,2,3,3-tetradeuterio-4-ethylpiperazinyl)sulfonyl, 5-methyl, 7-propyl C₂₃H₂₇D₄N₆O₄S PDE-5 inhibition (prolonged half-life)
Vardenafil Imidazotriazinone 2-ethoxy, 4-(4-ethylpiperazinyl)sulfonyl, 5-methyl, 7-propyl C₂₃H₃₂N₆O₄S Erectile dysfunction
Propoxy-Vardenafil Imidazotriazinone 2-propoxy, 4-(4-ethylpiperazinyl)sulfonyl, 5-methyl, 7-propyl C₂₄H₃₄N₆O₄S Adulterant in supplements
Morpholine Analogue Imidazotriazinone 2-ethoxy, 4-(morpholinyl)sulfonyl, 5-methyl, 7-propyl C₂₂H₂₉N₅O₅S Adulterant with reduced PDE-5 affinity
Thiovardenafil-d5 Imidazotriazinone (thione) 4-thione, deuterated piperazine C₂₃H₂₇D₅N₆O₃S₂ Analytical reference standard
Cognitive-Enhancing Derivative (methyl) Imidazotriazinone 2-ethoxy, 4-(4-methylpiperazinyl)sulfonyl, 5-methyl, 7-propyl C₂₂H₃₀N₆O₄S Memory/concentration enhancement

Key Research Findings

  • Deuterated Vardenafil : The 2,2,3,3-tetradeuterio substitution in the piperazine ring likely reduces metabolic degradation by cytochrome P450 enzymes, extending plasma half-life .
  • Propoxy-Vardenafil: First reported in 2023, this analogue evades standard regulatory screening due to structural novelty .
  • Cognitive Derivatives : Methylpiperazine variants show divergent therapeutic applications, emphasizing the role of substituent modifications in target selectivity .

Biological Activity

The compound 2-[2-ethoxy-5-(2,2,3,3-tetradeuterio-4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one , also known as Vardenafil (CAS Number: 224785-90-4), is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). This article explores its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC23H32N6O4S
Molecular Weight488.60 g/mol
CAS Number224785-90-4
SolubilitySoluble in ethanol; slightly soluble in water

Vardenafil works by inhibiting PDE5, an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a molecule that promotes vasodilation. By preventing the degradation of cGMP, Vardenafil enhances the effects of nitric oxide (NO), leading to increased blood flow in the corpus cavernosum and facilitating erections in response to sexual stimulation.

In Vitro Studies

Research indicates that Vardenafil exhibits a high selectivity for PDE5 over other phosphodiesterases. The IC50 values for Vardenafil against various PDEs are as follows:

  • PDE5 : 0.7 nM
  • PDE1 : 180 nM
  • PDE2 : >10 µM
  • PDE3 : 2.5 µM
  • PDE4 : 4 µM
  • PDE6 : 11 nM

This selectivity is notable as it demonstrates over 300-fold selectivity for PDE5 compared to PDE11 and over 1000-fold compared to PDEs 8, 9, and 10 .

Clinical Applications

Vardenafil is primarily used in the treatment of erectile dysfunction (ED). Clinical studies have shown its effectiveness in enhancing erectile function and satisfaction in patients with ED. It has been reported to significantly improve relaxation responses in human trabecular smooth muscle induced by various stimuli such as electrical stimulation and acetylcholine .

Case Studies

  • Efficacy in Diabetic Patients : A study involving diabetic men with ED found that Vardenafil improved erectile function significantly compared to placebo. The treatment resulted in enhanced satisfaction rates and quality of life improvements.
  • Comparison with Other PDE5 Inhibitors : In a head-to-head study with Sildenafil and Tadalafil, Vardenafil demonstrated a faster onset of action and comparable efficacy in improving erectile function scores.

Safety Profile

Vardenafil is generally well-tolerated. Common side effects include headaches, flushing, dyspepsia, nasal congestion, and dizziness. Serious adverse effects are rare but can include priapism and sudden vision loss associated with nonarteritic anterior ischemic optic neuropathy (NAION) in predisposed individuals .

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